molecular formula C19H22N4O5 B2434646 Ethyl 3-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate CAS No. 1209646-68-3

Ethyl 3-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate

Cat. No. B2434646
CAS RN: 1209646-68-3
M. Wt: 386.408
InChI Key: LRIQOOWKYJZLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular formula of the compound is C19H22N4O5 and it has a molecular weight of 386.408.


Chemical Reactions Analysis

The Dimroth rearrangement, which involves the isomerization of heterocycles, is used in the synthesis of condensed pyrimidines . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .


Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 87–89°C .

Scientific Research Applications

Synthesis and Derivative Formation

Research has explored the synthesis of various derivatives of related pyrimidine and furo[2,3-d]pyrimidine structures, highlighting the chemical versatility and potential for creating a range of compounds with diverse properties. For example, the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with phenyl or cyclohexyl isocyanates has led to new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate, showcasing methods for N-1 substitution and the generation of various functional groups (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Antimicrobial Activity

Some derivatives have been synthesized with the aim of exploring their antimicrobial properties. For instance, ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, synthesized via a solvent-free condensation process, were evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2013).

Reactivity and Transformations

Studies on the reactivity of related compounds have provided valuable insights into potential transformations and applications. For example, the preparation and reactions of certain thiazolo[3,2-a]pyrimido[4,5-d]oxazin derivatives have demonstrated transformations leading to compounds with significant biological activities, including testing against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef, Abbady, Ahmed, & Omar, 2011).

Novel Heterocyclic Systems

The creation of novel heterocyclic systems from pyrimidine derivatives opens the door to new materials with potential applications in various fields. For instance, the synthesis of new heterocycles derived from Ethyl 7‐Amino‐3‐(3‐methyl‐5‐oxo‐1‐phenyl‐2‐pyrazolin‐4‐yl)‐5‐aryl‐5H‐thiazolo[3,2‐a]pyrimidine‐6‐carboxylate has been documented, emphasizing the diversity of structures that can be derived from pyrimidine bases and their potential biological importance (Youssef, Abbady, Ahmed, & Omar, 2013).

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

The compound is not intended for human or veterinary use. It is for research use only.

Future Directions

The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

ethyl 3-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5/c1-3-27-18(26)14-12(2)28-16-15(14)17(25)23(11-21-16)9-13(24)22-19(10-20)7-5-4-6-8-19/h11H,3-9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIQOOWKYJZLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=O)N(C=N2)CC(=O)NC3(CCCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate

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